molecular formula C8H3FN2O3 B1445812 5-Fluoro-4-formyl-2-nitrobenzonitrile CAS No. 1803590-78-4

5-Fluoro-4-formyl-2-nitrobenzonitrile

Cat. No. B1445812
M. Wt: 194.12 g/mol
InChI Key: RXSZJISAUBWFMS-UHFFFAOYSA-N
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Description

5-Fluoro-4-formyl-2-nitrobenzonitrile is a chemical compound with the molecular formula C8H3FN2O3 and a molecular weight of 194.12 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 5-Fluoro-4-formyl-2-nitrobenzonitrile is 1S/C8H3FN2O3/c9-7-1-5(3-10)8(11(13)14)2-6(7)4-12/h1-2,4H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

5-Fluoro-4-formyl-2-nitrobenzonitrile is a powder at room temperature . The compound is stable under normal temperatures and pressures.

Scientific Research Applications

PET Tracer Synthesis and Application 5-Fluoro-4-formyl-2-nitrobenzonitrile is a key precursor in the synthesis of radiotracers like [(18)F]FPEB, used in PET imaging to study the metabotropic glutamate subtype 5 receptor (mGluR5) in clinical research. An automated radiosynthesis method for [(18)F]FPEB has been developed, alongside a simplified one-pot method for preparing the nitrobenzonitrile radiolabeling precursor, enhancing the efficiency of the synthesis process and its applicability in clinical settings (Lim et al., 2014).

Material Science and Liquid Crystal Research Research in material science has shown that derivatives of 5-Fluoro-4-formyl-2-nitrobenzonitrile, particularly those with semi-fluorinated side chains and lateral polar groups, significantly affect thermal behaviors and mesomorphic properties of compounds. These modifications can induce mesophases in non-mesomorphic compounds, alter the types of mesophases, or even turn mesomorphic compounds non-mesomorphic. This highlights the compound's potential in designing new liquid crystalline materials with tailored properties (Mori, Hashimoto, & Ujiie, 2011).

Carbon Dioxide Fixation In the field of green chemistry, derivatives of 5-Fluoro-4-formyl-2-nitrobenzonitrile have been utilized as substrates in carbon dioxide fixation processes. The catalyzed chemical fixation of CO2 with 2-aminobenzonitriles to quinazoline-2,4(1H,3H)-diones showcases an innovative approach to utilizing CO2 as a raw material, converting it into value-added products. This process not only offers a method to mitigate CO2 emissions but also provides a pathway to synthesize complex organic molecules efficiently (Kimura, Sunaba, Kamata, & Mizuno, 2012).

Synthesis of Gefitinib 5-Fluoro-4-formyl-2-nitrobenzonitrile is also integral in the synthesis of pharmaceuticals, exemplified by its role in the production of Gefitinib. This process involves the conversion of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile into a mixture of benzamide and benzonitrile derivatives, which are further processed to obtain Gefitinib, a drug used in cancer treatment. This underscores the compound's significance in the synthesis of complex medicinal molecules, highlighting its utility in the pharmaceutical industry (Jin et al., 2005).

properties

IUPAC Name

5-fluoro-4-formyl-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3FN2O3/c9-7-1-5(3-10)8(11(13)14)2-6(7)4-12/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSZJISAUBWFMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])C#N)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701275134
Record name Benzonitrile, 5-fluoro-4-formyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-4-formyl-2-nitrobenzonitrile

CAS RN

1803590-78-4
Record name Benzonitrile, 5-fluoro-4-formyl-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803590-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 5-fluoro-4-formyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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